Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate
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Overview
Description
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate typically involves the reaction of pyrrolidine with a phenyl-substituted butenedioate ester. One common method is the Suzuki–Miyaura coupling, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyrrolidine and phenyl groups . The reaction conditions often include the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Phenyl-substituted butenedioates: These compounds have comparable chemical properties and reactivity, making them useful in similar applications.
Uniqueness
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate stands out due to its unique combination of a pyrrolidine ring and a phenyl-substituted butenedioate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83466-98-2 |
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Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
dimethyl 2-(2-pyrrolidin-1-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)11-13(16(19)21-2)12-7-3-4-8-14(12)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
InChI Key |
XAFFTZPBGHIKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1N2CCCC2)C(=O)OC |
Origin of Product |
United States |
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